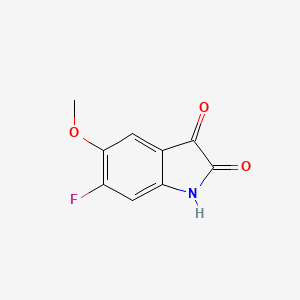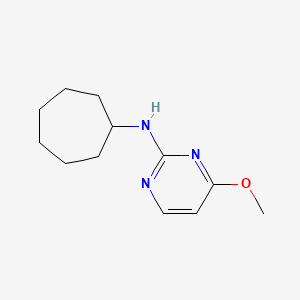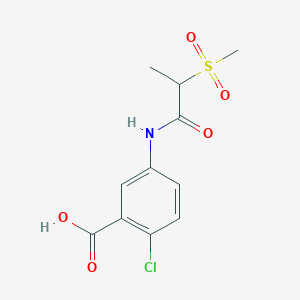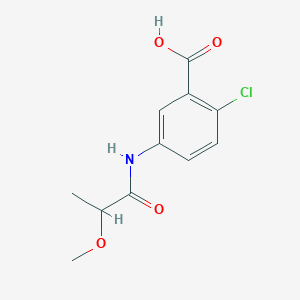
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potent analgesic and anti-inflammatory properties. MPA is a derivative of mefenamic acid, which is a member of the fenamate class of NSAIDs.
作用机制
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that are synthesized by the action of cyclooxygenase (COX) enzymes. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid inhibits the activity of COX enzymes, thereby reducing the synthesis of prostaglandins.
Biochemical and Physiological Effects:
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has also been shown to have a favorable safety profile and low toxicity in animal studies. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been shown to have a half-life of approximately 6 hours in humans and is rapidly eliminated from the body.
实验室实验的优点和局限性
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has several advantages for use in lab experiments. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid is a potent anti-inflammatory and analgesic agent that has been extensively studied in animal models. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has a favorable safety profile and low toxicity in animal studies. However, there are some limitations to the use of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid in lab experiments. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has a relatively short half-life in humans, which may limit its use in certain experiments. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid also has a relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid. One area of research is the development of novel formulations of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid that have improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to investigate the safety and efficacy of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid in human clinical trials.
合成方法
The synthesis of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid involves several steps. The first step is the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxypropan-1-amine to form the amide product. The final step involves the reaction of the amide product with sodium hydroxide to form 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid.
科学研究应用
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been extensively used in scientific research due to its potent anti-inflammatory and analgesic properties. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been shown to inhibit the synthesis of prostaglandins, which are inflammatory mediators. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins.
属性
IUPAC Name |
4-(2-methoxypropanoylamino)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7-6-9(12(15)16)4-5-10(7)13-11(14)8(2)17-3/h4-6,8H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBLCCSKHURBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)





![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)

![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)

![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)